molecular formula C9H11NO3 B1521846 5-Isopropoxynicotinic acid CAS No. 863507-81-7

5-Isopropoxynicotinic acid

Cat. No.: B1521846
CAS No.: 863507-81-7
M. Wt: 181.19 g/mol
InChI Key: MAYWTKAKICFRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropoxynicotinic acid is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is a derivative of nicotinic acid, featuring an isopropoxy group at the 5-position of the pyridine ring

Biochemical Analysis

Biochemical Properties

5-Isopropoxynicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial for redox reactions in cellular metabolism . The nature of these interactions involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism . This compound also impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, thereby affecting cellular function . Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by enzymes in the nicotinate and nicotinamide metabolism pathway, leading to the production of various metabolites . These metabolic pathways are crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its biochemical activity and effectiveness.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria and nucleus . This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxynicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of 5-hydroxynicotinic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger volumes. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Products include 5-isopropoxy-2-pyridinecarboxylic acid or 5-isopropoxy-2-pyridone.

    Reduction: Products include 5-isopropoxy-2-pyridinemethanol or 5-isopropoxy-2-pyridinecarboxaldehyde.

    Substitution: Products vary depending on the nucleophile used, such as 5-amino-2-pyridinecarboxylic acid derivatives.

Scientific Research Applications

5-Isopropoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by binding to receptors involved in inflammatory responses. The exact pathways and targets are still under investigation, but its structure suggests it could influence nicotinic acid receptors and related metabolic pathways.

Comparison with Similar Compounds

    Nicotinic Acid:

    5-Methoxynicotinic Acid: Similar to 5-Isopropoxynicotinic acid but with a methoxy group instead of an isopropoxy group.

    5-Ethoxynicotinic Acid: Features an ethoxy group at the 5-position, offering different steric and electronic properties.

Uniqueness: this compound is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

5-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYWTKAKICFRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863507-81-7
Record name 5-(propan-2-yloxy)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropoxynicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Isopropoxynicotinic acid
Reactant of Route 3
Reactant of Route 3
5-Isopropoxynicotinic acid
Reactant of Route 4
5-Isopropoxynicotinic acid
Reactant of Route 5
Reactant of Route 5
5-Isopropoxynicotinic acid
Reactant of Route 6
Reactant of Route 6
5-Isopropoxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.